molecular formula C17H20O B1609559 4-(Pentyloxy)biphenyl CAS No. 60003-66-9

4-(Pentyloxy)biphenyl

Cat. No.: B1609559
CAS No.: 60003-66-9
M. Wt: 240.34 g/mol
InChI Key: JOYKGBJTAOKAAD-UHFFFAOYSA-N
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Description

4-(Pentyloxy)biphenyl is an organic compound with the chemical formula C17H20O. It consists of a biphenyl core with a pentyloxy group attached to one of the phenyl rings.

Scientific Research Applications

4-(Pentyloxy)biphenyl has several applications in scientific research:

Safety and Hazards

Safety data sheets advise that 4-(Pentyloxy)biphenyl should be used only for research and development, not for medicinal or household use . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a doctor immediately . Personal protective equipment should be worn when handling this chemical .

Future Directions

The future directions for 4-(Pentyloxy)biphenyl could involve further exploration of its synthesis process, particularly the protodeboronation of pinacol boronic esters . Additionally, its properties as a member of the oxycyanobiphenyl family and its behavior in a liquid crystalline phase could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentyloxy)biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)biphenyl depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. In biological systems, it may interact with proteins or nucleic acids through hydrophobic interactions and π-π stacking, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)biphenyl is unique due to its specific pentyloxy substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1-pentoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYKGBJTAOKAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427341
Record name 4-(Pentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60003-66-9
Record name 4-(Pentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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